molecular formula C15H20N2O4 B7794340 (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B7794340
M. Wt: 292.33 g/mol
InChI Key: BCVDNYNGCYPVGC-GHMZBOCLSA-N
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Description

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-10(11(9-17)13(18)19)12-6-4-5-7-16-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,19)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVDNYNGCYPVGC-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949595
Record name 1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-09-5
Record name 1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 951742-88-4

The compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid functional group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds containing pyrrolidine and carboxylic acid groups have shown efficacy against different bacterial strains.
  • Anticancer Activity : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibition of cell proliferation in vitro
Enzyme InhibitionPotential inhibition of specific enzymes

Antimicrobial Activity

A study examining the antimicrobial properties of related compounds demonstrated that derivatives of pyrrolidine exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes.

Anticancer Research

In vitro studies on cancer cell lines, including breast and prostate cancer, revealed that specific derivatives of this compound can induce apoptosis. The compound appears to activate caspase pathways, leading to programmed cell death.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.

The proposed mechanisms for the biological activity of this compound include:

  • Interaction with Cellular Targets : The carboxylic acid group may facilitate binding to proteins or enzymes, altering their function.
  • Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Signal Transduction Modulation : The pyridine ring may influence signaling pathways involved in cell growth and apoptosis.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique structural features allow for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. Studies have shown that (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound has also been explored for neuroprotective effects. Its ability to modulate neurotransmitter systems may provide benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in drug design.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how modifications to the compound's structure can enhance its biological activity. Researchers have identified key functional groups that significantly impact the compound's efficacy and selectivity against specific targets.

Synthesis of Novel Derivatives

The synthesis of novel derivatives based on this compound has been reported, leading to the discovery of new agents with improved pharmacological profiles. For instance, modifications to the pyridine ring or variations in the carboxylic acid moiety have yielded compounds with enhanced potency and reduced side effects.

Biochemical Applications

Beyond medicinal chemistry, this compound serves as a biochemical tool in various research settings.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting proteases and kinases. Its ability to bind selectively to these enzymes allows researchers to study their functions and regulatory mechanisms.

Cellular Assays

In cellular assays, this compound is used to assess cellular responses to treatment. It aids in understanding the molecular pathways involved in disease processes and therapeutic responses.

Case Studies

Several case studies highlight the successful application of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study BNeuroprotectionShowed potential protective effects against oxidative stress-induced neuronal damage.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific proteases involved in cancer progression.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.